ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Compounds with structures similar to the one you provided are often used in organic synthesis and medicinal chemistry. They usually contain several functional groups that can undergo various chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
These compounds can participate in a variety of chemical reactions, including condensation reactions and copolymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point can be determined experimentally .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Catalytic Annulation Processes : Zhu, Lan, and Kwon (2003) described a phosphine-catalyzed [4 + 2] annulation process that uses similar compounds to produce highly functionalized tetrahydropyridines, showcasing the utility in synthesizing complex nitrogen-containing rings (Zhu, Lan, & Kwon, 2003).
- Photophysical Properties : Ershov et al. (2019) explored the synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives, indicating the potential for developing materials with unique optical behaviors (Ershov et al., 2019).
Material Science and Optical Applications
- Optical Characterizations for Photodiode Applications : Elkanzi et al. (2020) synthesized a novel compound and analyzed its molecular, structural, and morphological characteristics, finding potential applications in the design and manufacture of organic photodiodes (Elkanzi et al., 2020).
- Synthesis and Cardiotonic Activity : Mosti et al. (1992) synthesized various esters and analyzed their cardiotonic activity, offering insights into the chemical's potential therapeutic applications, although this may skirt the boundary of excluding drug-related information (Mosti et al., 1992).
Photophysical and Electrocatalytic Properties
- Nanocatalyst and Reagent-on-a-Polymer Film : Sivakumar and Phani (2011) reported on the use of poly(3,4-ethylenedioxythiophene) for immobilizing metal particle catalysts and reagents, demonstrating the compound's role in catalytic and electrocatalytic reactions (Sivakumar & Phani, 2011).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds generally interact with their targets to inhibit their function . For example, in the case of tubulin, these compounds fit into the colchicine binding site of the αβ-tubulin heterodimer, leading to inhibition of tubulin polymerization .
Biochemical Pathways
For instance, they have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, and antiviral activity .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating their potential as valuable agents across a wide range of biomedical applications .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-cyano-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-5-30-21(26)24-7-6-13-14(10-22)20(31-17(13)11-24)23-19(25)12-8-15(27-2)18(29-4)16(9-12)28-3/h8-9H,5-7,11H2,1-4H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDPCUVDLBNIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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